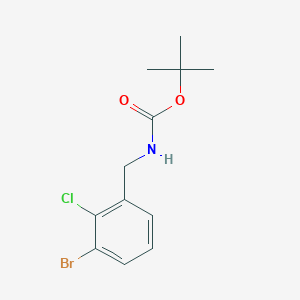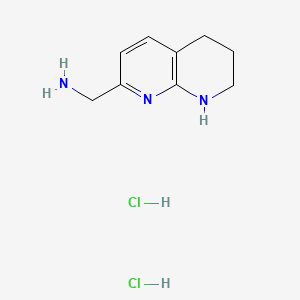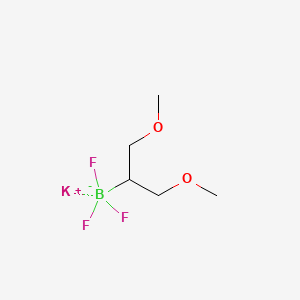
Potassium (1,3-dimethoxypropan-2-yl)trifluoroboranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (1,3-dimethoxypropan-2-yl)trifluoroboranuide is a chemical compound known for its unique properties and applications in various fields It is characterized by its molecular structure, which includes potassium, trifluoroboranuide, and a 1,3-dimethoxypropan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (1,3-dimethoxypropan-2-yl)trifluoroboranuide typically involves the reaction of potassium trifluoroborate with 1,3-dimethoxypropan-2-yl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:
- Dissolving potassium trifluoroborate in an appropriate solvent.
- Adding 1,3-dimethoxypropan-2-yl halide to the solution.
- Stirring the mixture at a specific temperature to facilitate the reaction.
- Isolating the product through filtration and purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
Potassium (1,3-dimethoxypropan-2-yl)trifluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halides and nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
科学的研究の応用
Potassium (1,3-dimethoxypropan-2-yl)trifluoroboranuide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which Potassium (1,3-dimethoxypropan-2-yl)trifluoroboranuide exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical processes, influencing the rate and outcome of reactions. Its unique structure allows it to participate in specific interactions with other molecules, leading to desired chemical transformations.
類似化合物との比較
Similar Compounds
- Potassium trifluoroborate
- 1,3-Dimethoxypropan-2-yl halide
- Other boron-containing compounds
Uniqueness
Potassium (1,3-dimethoxypropan-2-yl)trifluoroboranuide is unique due to its specific combination of potassium, trifluoroboranuide, and 1,3-dimethoxypropan-2-yl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
分子式 |
C5H11BF3KO2 |
|---|---|
分子量 |
210.05 g/mol |
IUPAC名 |
potassium;1,3-dimethoxypropan-2-yl(trifluoro)boranuide |
InChI |
InChI=1S/C5H11BF3O2.K/c1-10-3-5(4-11-2)6(7,8)9;/h5H,3-4H2,1-2H3;/q-1;+1 |
InChIキー |
IUNZJILVLUDHMQ-UHFFFAOYSA-N |
正規SMILES |
[B-](C(COC)COC)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Aminobicyclo[4.1.1]octane-1-carboxylic acid](/img/structure/B15301361.png)

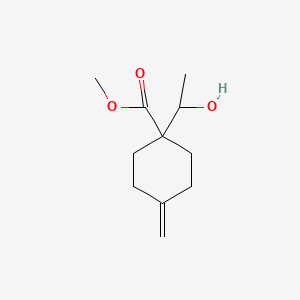
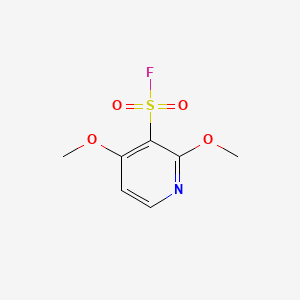
![1-[2-(2-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B15301378.png)
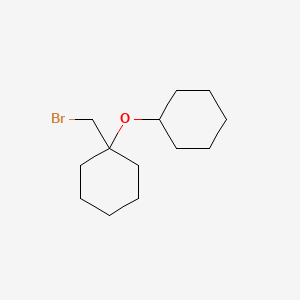
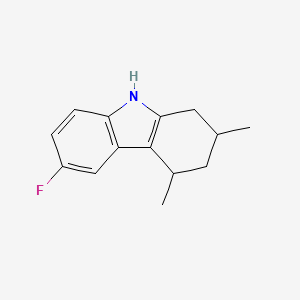
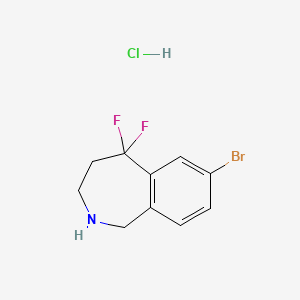
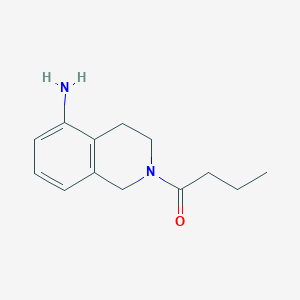
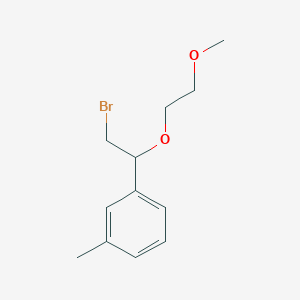
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B15301416.png)
![3-(6-Ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B15301421.png)
